2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, with the CAS number 922951-06-2, is a synthetic organic compound that belongs to a class of molecules characterized by their diverse biological activities. Its molecular formula is C19H20N2O3, and it has a molecular weight of approximately 324.3737 g/mol . This compound features a methoxy group, a substituted phenyl ring, and a pyrrolidine moiety, which contribute to its chemical properties and potential applications.
This compound is classified as an amide due to the presence of the acetamide functional group. It also contains a methoxy group and a pyrrolidinyl substituent, indicating its potential for various pharmacological activities. The structural complexity suggests it may interact with biological systems in unique ways.
The synthesis of 2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide generally involves multi-step organic reactions. The synthesis can begin with the formation of the 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl intermediate, which is then reacted with 2-methoxyacetyl chloride or an equivalent acetic acid derivative to form the final product.
The molecular structure of 2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can be represented by its SMILES notation: COc1ccccc1C(=O)Nc1ccc(c(c1)N1CCCC1=O)C
. This notation indicates the presence of aromatic rings, a methoxy group, and an amide linkage.
The compound can undergo various chemical reactions typical for amides and aromatic compounds:
These reactions require specific conditions such as temperature control, choice of solvent, and the presence of catalysts or reagents to achieve desired products with high selectivity.
The mechanism of action for 2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is not fully elucidated but is hypothesized based on structural analogs:
Further studies are necessary to characterize its exact mechanism through biochemical assays and pharmacological evaluations.
2-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: